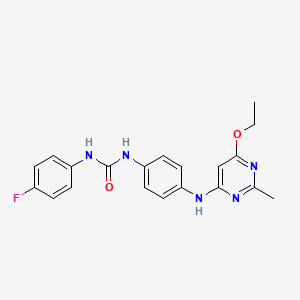
1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-fluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-fluorophenyl)urea, also known as E7090, is a small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs). It is currently being studied for its potential use in cancer treatment.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
Studies on pyrimidine derivatives have shown that compounds similar to "1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-fluorophenyl)urea" undergo various chemical reactions with phenyl isocyanate and phenyl isothiocyanate, producing a range of products. These reactions highlight the compound's reactivity and potential for creating novel chemical entities with specific properties (Yamanaka, Niitsuma, & Sakamoto, 1979).
Enzyme Inhibition and Biochemical Evaluation
Research into flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas, designed to test compounds with greater conformational flexibility, has shown that these compounds exhibit antiacetylcholinesterase activity. This indicates the potential of structurally similar compounds for therapeutic applications, particularly in enhancing cognitive functions by inhibiting acetylcholinesterase (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Antitumor Activity
Pyrimidine analogs bearing a urea moiety have been synthesized and evaluated for their antiproliferative activities against various human tumor cell lines. Some compounds demonstrated significant cytotoxicity, indicating the potential of urea-containing pyrimidine derivatives for cancer therapy (Shao, Zhang, Xiaosong, Xue, Ma, Zhang, & Liu, 2014).
Molecular Modeling and Drug Design
In the context of drug design, urea derivatives have been explored for their potential as gonadotropin-releasing hormone receptor antagonists, demonstrating potent inhibitory activities and good oral bioavailability. These findings support the role of urea derivatives in the development of new therapeutic agents (Tucci, Zhu, Struthers, Guo, Gross, Rowbottom, Acevedo, Gao, Saunders, Xie, Reinhart, Liu, Ling, Bonneville, Chen, Bozigian, & Chen, 2005).
Anion Recognition and Photophysical Studies
Research into substituted phenyl urea and thiourea silatranes has demonstrated their anion recognition properties, showing that the functional groups attached to these compounds significantly influence their electronic properties and interactions with anions. This area of study offers insights into the design of sensors and materials based on anion recognition capabilities (Singh, Saroa, Rani, Promila, Girdhar, Sahoo, & Choquesillo-Lazarte, 2016).
Propiedades
IUPAC Name |
1-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O2/c1-3-28-19-12-18(22-13(2)23-19)24-15-8-10-17(11-9-15)26-20(27)25-16-6-4-14(21)5-7-16/h4-12H,3H2,1-2H3,(H,22,23,24)(H2,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJLFAHXJQMMDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-fluorophenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2699700.png)
![N-(4-bromophenyl)-N'-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]urea](/img/structure/B2699701.png)
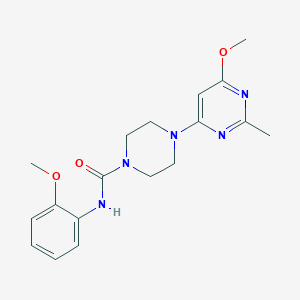
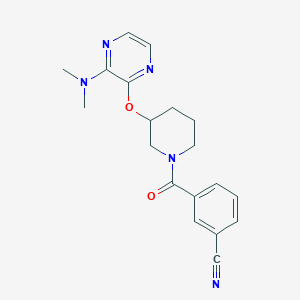

![3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B2699706.png)
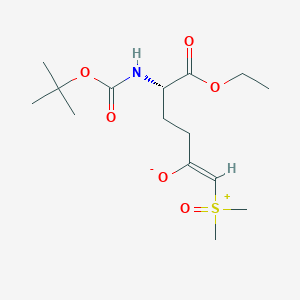
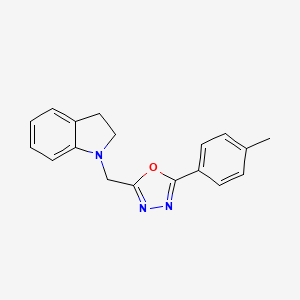
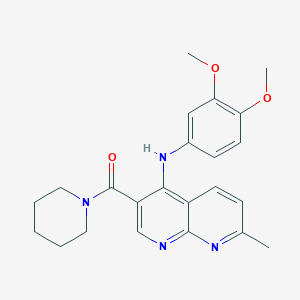
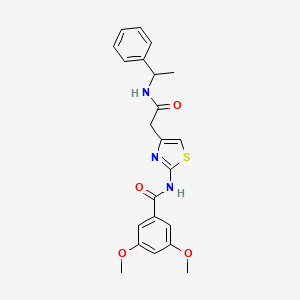
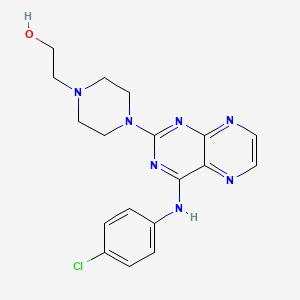
![8-(2,4-dimethoxyphenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2699714.png)
![6-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B2699720.png)